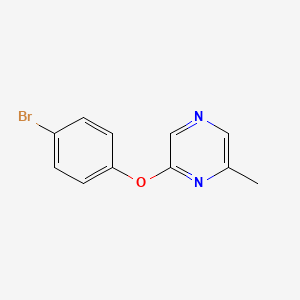

2-(4-Bromophénoxy)-6-méthylpyrazine

Vue d'ensemble

Description

2-(4-Bromophenoxy)-6-methylpyrazine is an organic compound that belongs to the class of pyrazines. This compound is characterized by the presence of a bromophenoxy group attached to a methylpyrazine core. Pyrazines are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals.

Applications De Recherche Scientifique

2-(4-Bromophenoxy)-6-methylpyrazine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenoxy)-6-methylpyrazine typically involves the nucleophilic aromatic substitution reaction. One common method starts with the reaction of 4-bromophenol with 2,6-dimethylpyrazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: Industrial production of 2-(4-Bromophenoxy)-6-methylpyrazine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Types of Reactions:

Oxidation: 2-(4-Bromophenoxy)-6-methylpyrazine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of corresponding pyrazine N-oxides.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazine derivatives.

Substitution: The bromine atom in the 4-bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, bases like potassium carbonate.

Major Products Formed:

Oxidation: Pyrazine N-oxides.

Reduction: Reduced pyrazine derivatives.

Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Mécanisme D'action

The mechanism of action of 2-(4-Bromophenoxy)-6-methylpyrazine involves its interaction with specific molecular targets. The bromophenoxy group can participate in various binding interactions with biological macromolecules, while the pyrazine core can modulate the electronic properties of the compound. These interactions can affect cellular pathways and lead to the observed biological effects. Detailed studies on the molecular targets and pathways are essential to fully understand its mechanism of action.

Comparaison Avec Des Composés Similaires

- 2-(4-Bromophenoxy)ethanol

- 4-Bromophenol

- Tetrakis(4-bromophenoxy)phthalocyanine

Comparison: 2-(4-Bromophenoxy)-6-methylpyrazine is unique due to the presence of both a bromophenoxy group and a methylpyrazine core. This combination imparts distinct chemical and biological properties compared to other similar compounds. For instance, 2-(4-Bromophenoxy)ethanol and 4-Bromophenol lack the pyrazine core, which is crucial for the compound’s specific interactions and activities. Tetrakis(4-bromophenoxy)phthalocyanine, on the other hand, is a more complex molecule with multiple bromophenoxy groups, leading to different applications and properties.

Activité Biologique

2-(4-Bromophenoxy)-6-methylpyrazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and therapeutic potential based on available research.

Chemical Structure and Properties

- Chemical Formula : CHBrNO

- CAS Number : 915707-62-9

- Molecular Weight : 267.1 g/mol

The compound features a bromophenoxy group attached to a methylpyrazine core, which is critical for its biological interactions.

Research indicates that 2-(4-Bromophenoxy)-6-methylpyrazine interacts with various biomolecules, influencing several biochemical pathways. It has been studied for its potential as an enzyme inhibitor and its role in modulating cellular signaling pathways.

| Property | Value |

|---|---|

| Solubility | Soluble in DMSO |

| Stability | Stable under standard conditions |

| pH Range | Active between pH 5-7 |

Cellular Effects

2-(4-Bromophenoxy)-6-methylpyrazine has demonstrated notable effects on cell proliferation and apoptosis. Studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.

Case Study: Anticancer Activity

In a study conducted on human lung adenocarcinoma cells (A549), 2-(4-Bromophenoxy)-6-methylpyrazine exhibited significant cytotoxicity. The compound was found to induce apoptosis through the activation of caspase pathways, leading to increased cell death rates.

- IC : 10 µM after 48 hours of treatment.

- Mechanism : Induction of mitochondrial dysfunction and activation of pro-apoptotic factors.

The mechanism of action involves binding to specific enzymes and receptors, inhibiting their function. This compound has been shown to interact with topoisomerases, essential for DNA replication and repair.

Table 2: Molecular Interactions

| Target Enzyme | Interaction Type | Effect |

|---|---|---|

| Topoisomerase I | Competitive inhibition | Prevents DNA relaxation |

| Alkaline Phosphatase | Non-competitive inhibition | Alters metabolic pathways |

Pharmacokinetics

The pharmacokinetic profile of 2-(4-Bromophenoxy)-6-methylpyrazine suggests favorable absorption and distribution characteristics. Studies indicate that it undergoes hepatic metabolism primarily via cytochrome P450 enzymes, which may influence its therapeutic efficacy.

Therapeutic Potential

Given its biological activity, 2-(4-Bromophenoxy)-6-methylpyrazine holds promise as a therapeutic agent in cancer treatment and possibly other diseases involving dysregulated cell proliferation or inflammation.

Future Directions for Research

Further studies are warranted to explore:

- In vivo efficacy : Animal models should be used to assess the therapeutic potential and safety profile.

- Combination therapies : Investigating synergistic effects with existing chemotherapeutic agents.

- Mechanistic studies : Elucidating the detailed molecular pathways affected by this compound.

Propriétés

IUPAC Name |

2-(4-bromophenoxy)-6-methylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c1-8-6-13-7-11(14-8)15-10-4-2-9(12)3-5-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJZHVPRWFQZLGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)OC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30640397 | |

| Record name | 2-(4-Bromophenoxy)-6-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915707-62-9 | |

| Record name | 2-(4-Bromophenoxy)-6-methylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915707-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Bromophenoxy)-6-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.